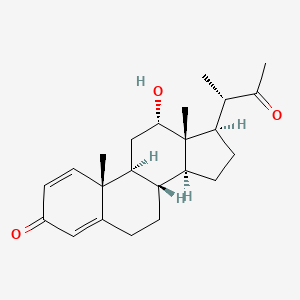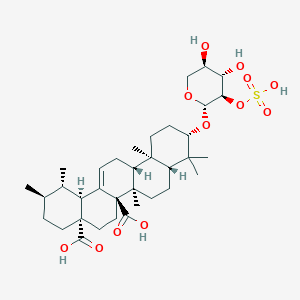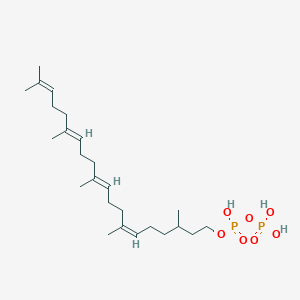
Dolichyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dolichyl diphosphate is a dolichol phosphate. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a this compound(3-).
Wissenschaftliche Forschungsanwendungen
Role in Glycoprotein Biosynthesis
Dolichyl diphosphate plays a critical role in the biosynthesis of glycoproteins. It acts as a precursor for the sugar moiety of certain glycoproteins. Studies have shown that a this compound oligosaccharide containing glucose, mannose, and N-acetylglucosamine is crucial in this process. The oligosaccharide is transferred to protein, after which glucose and some mannose residues are removed, and additional sugars like acetylglucosamine, galactose, and sialic acid are added (Staneloni & Leloir, 1979).
Involvement in Enzymatic Reactions
This compound is involved in various enzymatic reactions, particularly in the initial stages of the dolichol pathway. Enzymes responsible for the first three reactions of this pathway have been identified and characterized, revealing their requirement for divalent metal ions and specific kinetic properties (Sharma, Lehle, & Tanner, 2005).
Presence in Plant and Animal Tissues
This compound oligosaccharides, similar to those in animal tissues, have been detected in plants like alfalfa roots. This suggests a wider biological role for this compound in various organisms (Staneloni et al., 1980).
Impact on Cellular Processes
The molecule is implicated in significant cellular processes, such as in the formation of dolichol from dehydrodolichol, a reaction catalyzed by a specific reductase in microsomes of rat liver. This finding indicates the importance of this compound in cellular lipid biosynthesis and its potential regulatory roles (Sagami, Kurisaki, & Ogura, 1993).
Implications in Aging and Development
This compound has been studied in the context of aging, with research indicating changes in its levels and synthesis in the brain and liver of aging mice. This suggests its possible involvement in age-related cellular and molecular alterations (Pullarkat, Pullarkat, & Morris, 1990). Additionally, it plays a role in spermatogenesis, as indicated by changes in its levels during early stages of this process in rats (Chen, Morris, & Allen, 1988).
Protein Glycosylation
This compound is crucial in the glycosylation of asparagine residues in proteins, where it serves as a donor in the transfer to protein. This process is essential for protein folding and function, highlighting the molecule's significance in protein biochemistry (Staneloni, Ugalde, & Leloir, 1980).
Role in Dolichol Biosynthesis
Research has also focused on the characterization of enzymes involved in dolichol biosynthesis, such as dehydrothis compound synthase, further elucidating the molecular pathways and regulatory mechanisms in which this compound is involved (Cunillera et al., 2000).
Eigenschaften
CAS-Nummer |
37247-98-6 |
|---|---|
Molekularformel |
C25H46O7P2 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C25H46O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17- |
InChI-Schlüssel |
MXGLYEVGJRXBTP-QOLULZROSA-N |
Isomerische SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
Andere CAS-Nummern |
37247-98-6 |
Physikalische Beschreibung |
Solid |
Synonyme |
dolichol diphosphate dolichol pyrophosphate dolichyl pyrophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



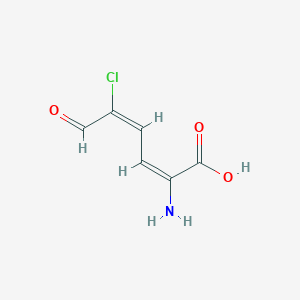
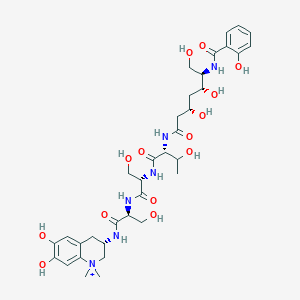
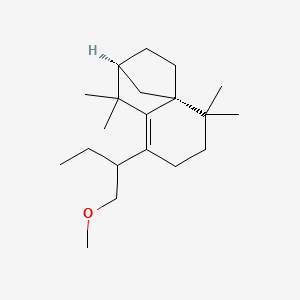

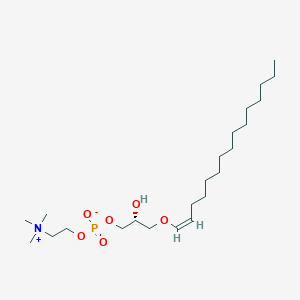
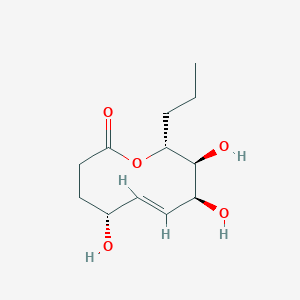
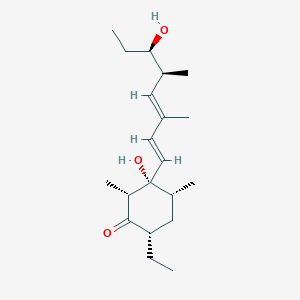
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
